![molecular formula C20H13FN2O3S B2436023 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide CAS No. 853891-38-0](/img/structure/B2436023.png)

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

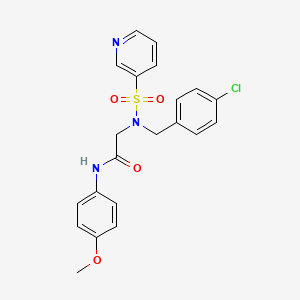

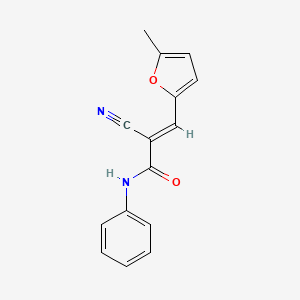

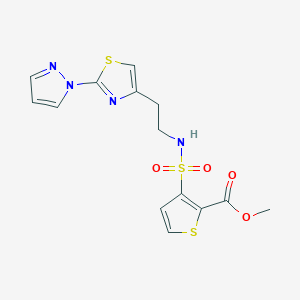

The compound “N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a thiazole ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction . The thiazole ring could be formed via a condensation reaction involving a thiol and a nitrile . The carboxamide group could be introduced via an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The fluorobenzyl group, thiazole ring, and carboxamide group would each contribute to the overall structure . The presence of the fluorine atom could also influence the molecule’s shape due to its high electronegativity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the fluorobenzyl group could undergo nucleophilic aromatic substitution reactions . The thiazole ring could participate in electrophilic aromatic substitution reactions . The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, which could affect its solubility and permeability . The thiazole ring could contribute to the compound’s aromaticity .Scientific Research Applications

Metabolic Studies and Drug Discovery

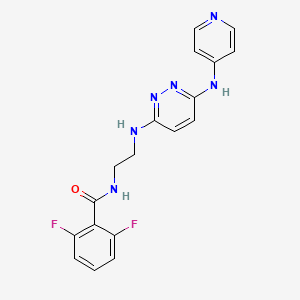

In a study focusing on the metabolism and disposition of HIV integrase inhibitors, 19F-nuclear magnetic resonance (NMR) spectroscopy was utilized extensively to support the development of potent inhibitors within this class. The research highlighted the metabolic fate and excretion patterns of lead compounds in rats and dogs, providing insights into their pharmacokinetics and pharmacodynamics (Monteagudo et al., 2007).

Role in Binge Eating and Orexin Receptor Mechanisms

An investigation into compulsive food consumption in a model of binge eating in female rats examined the effects of selective orexin receptor antagonists. This research underscores the potential therapeutic applications of targeting orexin receptors to manage compulsive eating behaviors and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial and Antituberculosis Activity

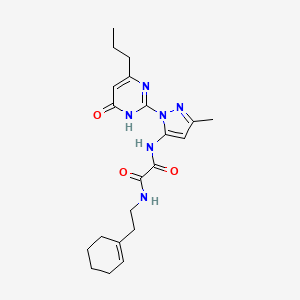

A series of thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated for their in vitro activity against Mycobacterium smegmatis (MS) and Mycobacterium tuberculosis (MTB), highlighting the antimicrobial potential of these compounds. One compound, in particular, showed promising activity against all tests, suggesting its viability as a lead compound for further development in tuberculosis treatment (Jeankumar et al., 2013).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of thiazolo [3,2-a] pyrimidines for anti-inflammatory and antinociceptive activity revealed significant activities in specific compounds. These findings open avenues for the development of new therapeutic agents targeting inflammation and pain (Alam et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound were a drug, it could interact with a specific protein in the body to exert its effects. The fluorobenzyl group, thiazole ring, and carboxamide group could each play a role in this interaction .

Safety and Hazards

properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O3S/c21-14-7-5-12(6-8-14)9-15-11-22-20(27-15)23-18(24)17-10-13-3-1-2-4-16(13)19(25)26-17/h1-8,10-11H,9H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGNPLNYEJPDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2435942.png)

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2435945.png)

![(2E)-3-(2-furyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acrylamide](/img/structure/B2435946.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2435952.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2435955.png)

![2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2435956.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2435959.png)

![(5S,9S)-9-Hydroxy-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2435962.png)